molecular formula C18H20O B14445534 2,2-Dimethyl-1,3-diphenylbutan-1-one CAS No. 77614-45-0

2,2-Dimethyl-1,3-diphenylbutan-1-one

Cat. No.: B14445534
CAS No.: 77614-45-0
M. Wt: 252.3 g/mol
InChI Key: ZPYKJCVRPJMMJT-UHFFFAOYSA-N
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Description

2,2-Dimethyl-1,3-diphenylbutan-1-one is an organic compound with the molecular formula C18H20O. It is a ketone, characterized by the presence of a carbonyl group (C=O) bonded to two phenyl groups and a butane chain with two methyl groups at the second carbon position. This compound is of interest in organic chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-1,3-diphenylbutan-1-one can be achieved through various methods. One common approach involves the Friedel-Crafts acylation reaction, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows:

    Friedel-Crafts Acylation: Benzene reacts with 2,2-dimethylbutanoyl chloride in the presence of AlCl3 to form the desired ketone.

    Grignard Reaction: Another method involves the reaction of phenylmagnesium bromide (a Grignard reagent) with 2,2-dimethylbutanone, followed by acid workup to yield the final product.

Industrial Production Methods

Industrial production of 2,2-Dimethyl-1,3

Properties

CAS No.

77614-45-0

Molecular Formula

C18H20O

Molecular Weight

252.3 g/mol

IUPAC Name

2,2-dimethyl-1,3-diphenylbutan-1-one

InChI

InChI=1S/C18H20O/c1-14(15-10-6-4-7-11-15)18(2,3)17(19)16-12-8-5-9-13-16/h4-14H,1-3H3

InChI Key

ZPYKJCVRPJMMJT-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)C(C)(C)C(=O)C2=CC=CC=C2

Origin of Product

United States

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